![molecular formula C17H10Cl3N3O4 B7467214 [2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate
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Overview
Description
[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TACPA and is a phthalazine derivative. TACPA has been widely studied for its potential use in laboratory experiments and research applications.
Mechanism of Action
TACPA works by inhibiting the activity of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. The mechanism of action of TACPA has been studied extensively, and its binding affinity and specificity have been characterized.
Biochemical and Physiological Effects:
TACPA has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of several enzymes, including proteases and kinases. TACPA has also been shown to have anti-inflammatory and anti-tumor properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.
Advantages and Limitations for Lab Experiments
TACPA has several advantages for use in laboratory experiments. The compound is easy to synthesize, and its purity can be easily monitored. TACPA has a high binding affinity and specificity for certain enzymes, making it a valuable tool for studying enzyme kinetics and mechanisms. However, TACPA also has some limitations. The compound may not be effective against all enzymes, and its effects may be influenced by the experimental conditions.
Future Directions
There are several future directions for research involving TACPA. One area of research is the development of TACPA analogs with improved binding affinity and specificity for certain enzymes. Another area of research is the study of TACPA's effects on cellular signaling pathways and its potential use in the treatment of various diseases. Additionally, further studies are needed to determine the optimal conditions for using TACPA in laboratory experiments and to evaluate its potential limitations.
Synthesis Methods
The synthesis of TACPA involves the reaction of 2,4,5-trichloroaniline with ethyl 4-oxo-3H-phthalazine-1-carboxylate in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TACPA. The synthesis of TACPA has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
Scientific Research Applications
TACPA has been extensively studied for its potential use in various scientific research applications. One of the primary applications of TACPA is in the field of biochemistry. TACPA has been shown to inhibit the activity of certain enzymes, making it a valuable tool for studying enzyme kinetics and mechanisms. TACPA has also been used in the study of protein-protein interactions and protein-ligand binding.
properties
IUPAC Name |
[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N3O4/c18-10-5-12(20)13(6-11(10)19)21-14(24)7-27-17(26)15-8-3-1-2-4-9(8)16(25)23-22-15/h1-6H,7H2,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPCAFVVTLWHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate |
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